1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to exhibit a wide range of biological properties . They have been reported to interact with various targets, including enzymes like succinate dehydrogenase (SDH) , which plays a crucial role in the tricarboxylic acid cycle and energy production in cells .
Mode of Action
This inhibition disrupts energy production within the cell, leading to cell death .
Biochemical Pathways
Related compounds have been shown to impact the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the normal flow of the cycle, affecting downstream processes such as ATP production and other metabolic processes .
Result of Action
Similar compounds have been reported to induce apoptosis in human leukemia cells at nanomolar concentrations . Additionally, some pyrazole–thiazole carboxamide derivatives have shown promising in vitro and in vivo activities against certain fungi .
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit spleen tyrosine kinase (Syk) with sub-micromolar IC50 values . Additionally, it acts as a potent topoisomerase II catalytic inhibitor . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in human leukemia cells at nanomolar concentrations . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it hampers the viability of leukemia cell lines such as HL-60, MOLT-4, and MV-4-11, demonstrating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit spleen tyrosine kinase (Syk) and topoisomerase II highlights its role in disrupting critical cellular processes . These interactions result in the modulation of signaling pathways and the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that this compound exhibits threshold effects, with higher doses leading to increased toxicity and adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting spleen tyrosine kinase (Syk) and topoisomerase II suggests its involvement in critical metabolic processes
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9(15)8-5-12-14-4-3-13(10(8)14)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIYMCSTZOKYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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